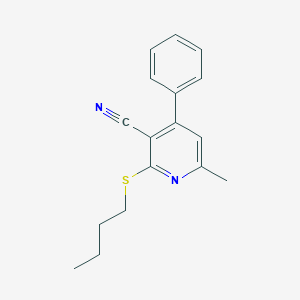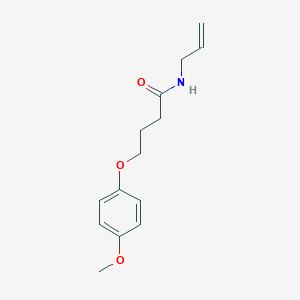![molecular formula C14H12N2O4S B241703 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide, also known as MNAB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MNAB is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's mechanism of action involves the inhibition of various enzymes and proteins involved in cellular processes. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It has also been found to inhibit the activity of tubulin, which is a protein involved in cell division. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's mechanism of action varies depending on the target enzyme or protein.
Biochemical and Physiological Effects:
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's biochemical and physiological effects vary depending on the target enzyme or protein. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to induce apoptosis in cancer cells, disrupt the cell membranes of fungal and bacterial strains, and inhibit the activity of topoisomerases and tubulin. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's advantages for lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and proteins, and its anti-inflammatory and antioxidant properties. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's limitations for lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide research include studying its potential therapeutic applications in various diseases, such as cancer, fungal infections, and bacterial infections. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's mechanism of action should be further studied to identify its target enzymes and proteins. The synthesis of 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide should be optimized to increase its yield and solubility in water. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's potential toxicity should also be studied to identify its safe dosage range. Overall, 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has great potential for scientific research and therapeutic applications.
Méthodes De Synthèse
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been synthesized using various methods, such as the reaction of 4-methylbenzenesulfonyl chloride with 4-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonamide with 4-nitrobenzaldehyde in the presence of a base and a catalyst. The yield of 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide varies depending on the synthesis method used.
Applications De Recherche Scientifique
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antibacterial properties. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes.
Propriétés
Nom du produit |
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H12N2O4S |
Poids moléculaire |
304.32 g/mol |
Nom IUPAC |
(NE)-4-methyl-N-[(4-nitrophenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-11-2-8-14(9-3-11)21(19,20)15-10-12-4-6-13(7-5-12)16(17)18/h2-10H,1H3/b15-10+ |
Clé InChI |
JDAGFCHJZHPJRY-XNTDXEJSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



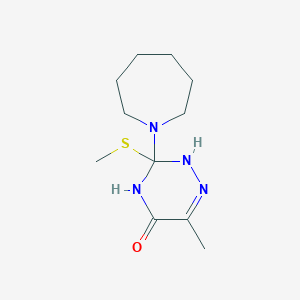
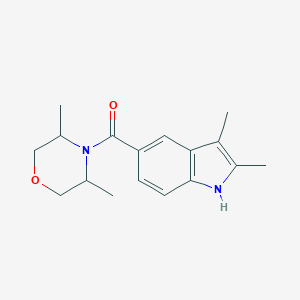
![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)
![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)
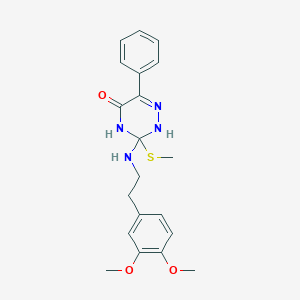

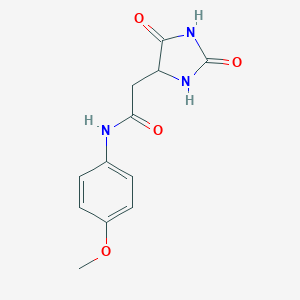

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)
